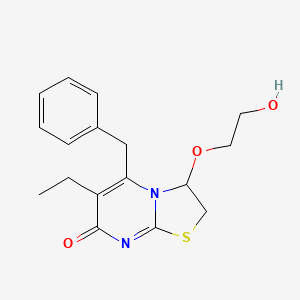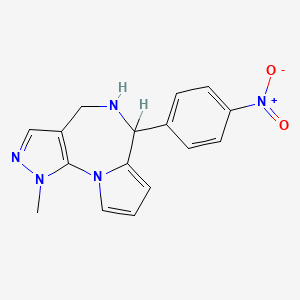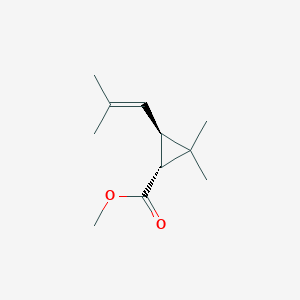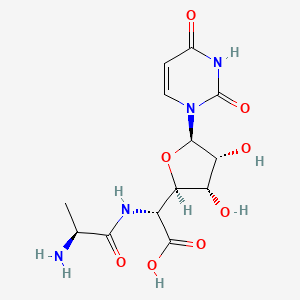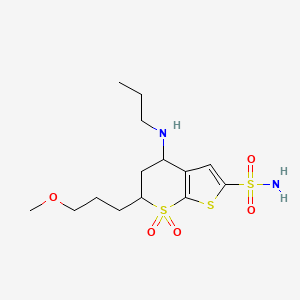
5,6-Dihydro-6-(3-methoxypropyl)-4-(propylamino)-4H-thieno(2,3-b)thiopyran-2-sulfonamide 7,7-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-693612 is a compound known for its role as an inhibitor of carbonic anhydrase . Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons, a reaction that is crucial in various physiological processes.
Vorbereitungsmethoden
The synthesis of L-693612 involves several steps, including the preparation of intermediates and the final coupling reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
L-693612 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-693612 may result in the formation of sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
L-693612 has been extensively studied for its applications in various fields:
Wirkmechanismus
L-693612 exerts its effects by inhibiting the activity of carbonic anhydrase. This enzyme is involved in the regulation of acid-base balance and fluid secretion in various tissues. By inhibiting carbonic anhydrase, L-693612 reduces the production of bicarbonate and protons, leading to a decrease in fluid secretion and intraocular pressure . The molecular targets of L-693612 include the active site of carbonic anhydrase, where it binds and prevents the enzyme from catalyzing its reaction .
Vergleich Mit ähnlichen Verbindungen
L-693612 is unique in its high affinity and specificity for carbonic anhydrase compared to other inhibitors. Similar compounds include:
Acetazolamide: Another carbonic anhydrase inhibitor used to treat glaucoma and altitude sickness.
Methazolamide: Similar to acetazolamide but with a longer duration of action.
Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma patients.
L-693612 stands out due to its potent inhibitory activity and its potential for use in both oral and topical formulations .
Eigenschaften
CAS-Nummer |
138302-29-1 |
|---|---|
Molekularformel |
C14H24N2O5S3 |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
6-(3-methoxypropyl)-7,7-dioxo-4-(propylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide |
InChI |
InChI=1S/C14H24N2O5S3/c1-3-6-16-12-8-10(5-4-7-21-2)23(17,18)14-11(12)9-13(22-14)24(15,19)20/h9-10,12,16H,3-8H2,1-2H3,(H2,15,19,20) |
InChI-Schlüssel |
JNPHBSXNRNBLCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


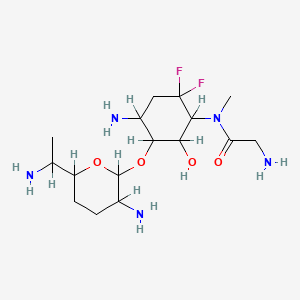
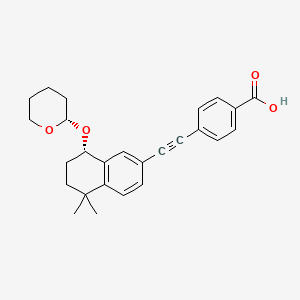

![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)

